Divergent Renal Hemodynamic Response: Bunazosin vs. Prazosin in Hypertensive Patients with Renal Impairment
In a double-blind, randomized clinical trial comparing bunazosin retard and prazosin in 53 hypertensive patients stratified by renal function, bunazosin demonstrated a uniquely favorable renal hemodynamic profile. In patients with moderate renal impairment (creatinine clearance 20–55 mL/min), bunazosin retard was associated with statistically significant increases in GFR and ERPF, whereas prazosin produced small decreases in both measures [1]. This divergent response suggests bunazosin preserves or improves renal perfusion in a vulnerable patient population, unlike the prototype agent prazosin.
| Evidence Dimension | Renal hemodynamic response (GFR and ERPF) in renally impaired hypertensive patients |
|---|---|
| Target Compound Data | Statistically significant increases in GFR and ERPF |
| Comparator Or Baseline | Prazosin: small decreases in GFR and ERPF |
| Quantified Difference | Directional divergence (increase vs. decrease); statistical significance achieved with bunazosin in the renally impaired group (n=14) |
| Conditions | Double-blind randomized trial; 53 hypertensive patients (26 renally impaired, 27 normal); dose titration over 6–7 weeks followed by 4-week maintenance; sitting DBP ≤90 mmHg or decrease ≥10 mmHg |
Why This Matters
Procurement of bunazosin is essential for studies targeting hypertensive cohorts with comorbid renal insufficiency, as generic substitution with prazosin introduces a renal hemodynamic variable not predictable from α1-blockade alone.
- [1] Anderton JL, et al. Renal haemodynamic effects of bunazosin retard and prazosin in mild to moderately hypertensive patients with normal or moderately impaired renal function. Nephrol Dial Transplant. 1994;9(6):607-612. doi:10.1093/ndt/9.6.607. View Source
